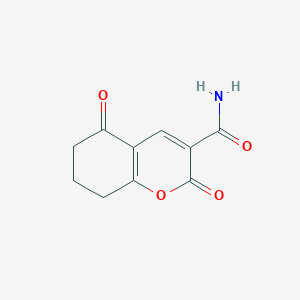

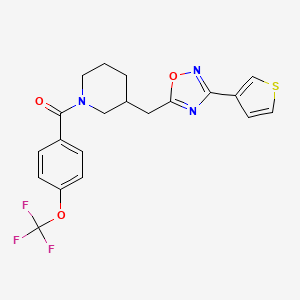

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

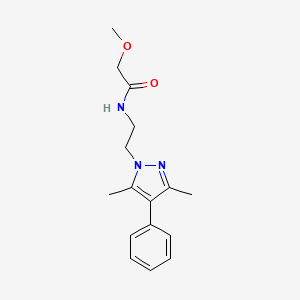

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a chemical compound with the CAS Number: 85831-03-4 . It has a molecular weight of 207.19 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed . This method has been used to create chromenes that contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds .Molecular Structure Analysis

The InChI code for 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) . Chemical Reactions Analysis

The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts .Physical And Chemical Properties Analysis

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 207.19 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Diversity-Oriented Synthesis : A novel method for synthesizing derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed. This method is significant for generating a library of compounds containing the 2-pyrone scaffold, common in many biologically active natural and synthetic compounds (Vodolazhenko et al., 2012).

Eco-Friendly Synthesis Approach : An eco-friendly synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been achieved using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This represents a significant advancement in sustainable chemical synthesis (Proença & Costa, 2008).

Biological and Pharmacological Research

Antimicrobial Applications : Some derivatives of 2-oxo-2H-chromene-3-carboxamide have shown promising results in in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Azab et al., 2017).

Antioxidant and Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide synthesized under solvent-free conditions have exhibited significant antioxidant and antibacterial activities, highlighting their potential in medicinal chemistry (Chitreddy & Shanmugam, 2017).

Advanced Material and Sensor Development

- Fluorescent Probe Development : Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions, demonstrating the application of these compounds in sensor technology (Bekhradnia et al., 2016).

Propriétés

IUPAC Name |

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCRKPCEIKNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)